molecular formula C14H22ClNO3 B1341034 Ethyl amino(4-butoxyphenyl)acetate hydrochloride CAS No. 1025447-59-9

Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Cat. No. B1341034
CAS RN: 1025447-59-9
M. Wt: 287.78 g/mol
InChI Key: FQQHYNCIGVSXNM-UHFFFAOYSA-N
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Description

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, or EABAH, is an organic compound that has been widely studied in scientific research applications. It is a salt of the ester of 4-butoxyphenylacetic acid and ethylamine, and is used in a variety of laboratory experiments.

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

Ethyl amino(4-butoxyphenyl)acetate hydrochloride, along with its derivatives, has been extensively studied through various spectroscopic techniques. For instance, comprehensive chemical characterizations of cathinone derivatives, closely related to ethyl amino(4-butoxyphenyl)acetate hydrochloride, have been performed using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These studies aim to provide a detailed chemical profile for substances seized by drug enforcement agencies, contributing to the forensic toxicology field by facilitating their identification (Kuś et al., 2016).

Synthesis and Antimicrobial Applications

Research into the synthesis of compounds from bases like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their esterification with various agents has led to the creation of formazans. These synthesized compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal strains, showcasing moderate activity. Such studies highlight the potential of ethyl amino(4-butoxyphenyl)acetate hydrochloride derivatives in developing new antimicrobial agents (Sah et al., 2014).

Role in Molecular Docking and Enzyme Inhibition Studies

Further research on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, has demonstrated significant enzyme inhibition activities. These compounds have shown high inhibition towards enzymes like α-glucosidase and β-glucosidase, suggesting their potential in medical research for treating diseases related to enzyme dysfunction. Molecular docking studies have also been conducted to understand the bonding modes of these compounds to enzyme active sites, offering insights into their mechanism of action (Babar et al., 2017).

properties

IUPAC Name

ethyl 2-amino-2-(4-butoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2;/h6-9,13H,3-5,10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQHYNCIGVSXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl amino(4-butoxyphenyl)acetate hydrochloride

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